molecular formula C45H36O18 B1669054 Cinnamtannin B1 CAS No. 88082-60-4

Cinnamtannin B1

Cat. No. B1669054
CAS RN: 88082-60-4
M. Wt: 864.8 g/mol
InChI Key: BYSRPHRKESMCPO-LQNPQWRQSA-N
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Description

Cinnamtannin B1 is a condensed tannin found in Cinnamomum verum. It falls under the category of type A proanthocyanidin . This compound is a naturally occurring trimeric A-type proanthocyanidin, present in a limited number of plants, which exhibits a large number of cellular actions mostly derived from its antioxidant properties .


Synthesis Analysis

Cinnamtannin B-1 is a naturally occurring trimeric A-type proanthocyanidin, present in a limited number of plants . It is the main phenolic compound of laurel wood, which has previously been isolated by a combination of conventional chromatographic techniques .


Molecular Structure Analysis

The molecular formula of Cinnamtannin B1 is C45H36O18 . Its molecular weight is 864.8 g/mol . The structure of Cinnamtannin B1 includes multiple phenolic hydroxyl groups .


Chemical Reactions Analysis

Cinnamtannin B1 has been reported to exert antitumoral activity mediated by a selective proapoptotic action in a number of tumoral cell lines associated with antiapoptotic activity in normal cells . It also inhibits the swarming motility of P. aeruginosa .


Physical And Chemical Properties Analysis

Cinnamtannin B1 has a density of 1.8±0.1 g/cm^3 . Its molar refractivity is 215.0±0.3 cm^3 . It has 18 H bond acceptors and 14 H bond donors .

Scientific Research Applications

Electrochemical Analysis

Cinnamtannin B1 has been utilized in electrochemical studies. It exhibits an electrochemical response at a pyrolytic graphite electrode, allowing for sensitive and efficient determination methods in various applications, including antipyrotic and antitumor agents (Liu et al., 2005).

Cellular Metabolism and Proliferation

Cinnamtannin B1 significantly influences cell proliferation and glucose uptake in 3T3-L1 cells, demonstrating potential applications in metabolic research and diabetes studies (Taher et al., 2007).

Antioxidant and Anticancer Properties

Research has shown that cinnamtannin B1 possesses strong antioxidant activities, contributing to its effectiveness in inhibiting cancer cell proliferation, particularly in HepG2 and Siha cell lines. Its mechanism includes the upregulation of antioxidant enzymes and inhibition of ROS generation (Wen et al., 2015).

Recovery and Seasonal Variation

Studies have explored the recovery and seasonal variation of cinnamtannin B1 in laurel trees, providing insights into its natural availability and potential for commercial extraction (Alejo-Armijo et al., 2022).

Antiaggregant and Antiapoptotic Effects

Cinnamtannin B1 is recognized for its antiaggregant properties in human platelets, contributing to its potential use in thrombotic disorders. Its mechanism involves radical scavenging and inhibition of specific tyrosine kinases (Ben Amor et al., 2007).

Antibacterial and Antimicrobial Activities

The compound has shown efficacy in inhibiting the swarming motility and biofilm formation of Pseudomonas aeruginosa, indicating its potential as an antimicrobial agent (Lakshmanan et al., 2019).

Intestinal Metabolism

Cinnamtannin B1 is involved in intestinal metabolism research, with studies using the pig cecum model to understand its degradation by microbiota and its bioavailability. This research is vital for understanding its potential health impacts (Engemann et al., 2012).

Adipogenesis and Wound Healing

Cinnamtannin B1 has been studied for its role in promoting adipogenesis, with potential applications in tissue repair and wound healing. It has been shown to stimulate 3T3-L1 preadipocytes, indicating its potential in medical applications related to tissue regeneration (Taher et al., 2004).

Synthesis and Structural Analysis

Research has also been conducted on the synthesis and structural analysis of cinnamtannin B1, providing insights into its chemical properties and potential for pharmaceutical applications (Ito et al., 2015).

Neuroprotective Effects

Studies on cinnamtannin B1 have explored its neuroprotective effects, particularly in the context of spinal cord astrocytes. It has been found to protect these cells from oxygen-glucose-serum deprivation/reoxygenation-induced apoptosis, suggesting its potential in treating central nervous system disorders (Chi et al., 2013).

Mesenchymal Stem Cell Migration

The compound is known to enhance the migration of mesenchymal stem cells, indicating its potential in improving tissue repair effectiveness (Fujita et al., 2015).

Renal Injury Protection

Cinnamtannin B1 has shown protective effects against chronic renal failure, suggesting its therapeutic potential in kidney-related disorders (Li et al., 2020).

Safety And Hazards

When handling Cinnamtannin B1, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

Future studies are planned to further elucidate the specific molecular mechanisms of each specific signaling pathway shown to mediate the cinnamtannin B-1-induced migration of MSCs .

properties

IUPAC Name

(1R,5R,6R,7S,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-7-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H36O18/c46-18-10-27(54)33-31(11-18)62-45(17-3-6-22(49)26(53)9-17)44(59)38(33)36-32(63-45)14-29(56)35-37(39(58)41(61-43(35)36)16-2-5-21(48)25(52)8-16)34-28(55)13-23(50)19-12-30(57)40(60-42(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,30,37-41,44,46-59H,12H2/t30-,37+,38-,39-,40-,41-,44-,45+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSRPHRKESMCPO-LQNPQWRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C3C(=CC5=C4C6C(C(O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C3C(=CC5=C4[C@@H]6[C@H]([C@](O5)(OC7=CC(=CC(=C67)O)O)C8=CC(=C(C=C8)O)O)O)O)C9=CC(=C(C=C9)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H36O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601030258
Record name Cinnamtannin B1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

864.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cinnamtannin B1

CAS RN

88082-60-4
Record name Cinnamtannin B1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=88082-60-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cinnamtannin B1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601030258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Epicatechin-(2beta->7,4beta->8)-epicatechin-(4beta->8)-epicatechin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037672
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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